Fmoc-D-cyclohexylalanine
Overview
Description
Fmoc-D-cyclohexylalanine: is a derivative of the amino acid D-cyclohexylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in the field of peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group during the synthesis process. The compound is known for its stability and ease of removal under mildly basic conditions, making it a valuable tool in the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cyclohexylalanine typically involves the protection of the amino group of D-cyclohexylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of 2-chlorotrityl resin has been shown to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-cyclohexylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or piperazine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Fmoc-D-cyclohexylalanine is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it an essential building block in solid-phase peptide synthesis .
Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It has applications in the study of protein-protein interactions and the design of enzyme inhibitors .
Industry: this compound is employed in the production of functional materials such as hydrogels and self-assembling nanostructures.
Mechanism of Action
The primary mechanism of action of Fmoc-D-cyclohexylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-cyclohexylalanine during the synthesis process, preventing unwanted side reactions. The deprotection step, which involves the removal of the Fmoc group, is crucial for the successful formation of peptide bonds .
Comparison with Similar Compounds
Fmoc-phenylalanine: Similar to Fmoc-D-cyclohexylalanine but contains a phenyl group instead of a cyclohexyl group.
Fmoc-leucine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: this compound is unique due to its cyclohexyl side chain, which imparts distinct hydrophobic properties and influences the self-assembly behavior of peptides. This makes it particularly useful in the design of hydrogels and other functional materials .
Properties
IUPAC Name |
(2S)-2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,16-17,22H,2-4,9-10,15H2,1H3,(H,26,27)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWKLGMNVUYQGV-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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